2-Phenyloxetane

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of this compound exhibit distinct signals for protons on the oxetane ring and phenyl group. Protons adjacent to oxygen (H–C2) resonate at δ 3.8–4.5 ppm due to deshielding effects, while phenyl protons appear as a multiplet at δ 7.2–7.5 ppm. 13C NMR spectra show characteristic signals for the oxetane carbons (δ 50–60 ppm) and aromatic carbons (δ 125–140 ppm).

Table 2: Representative NMR Chemical Shifts

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| H–C2 (oxetane) | 3.88 | dd (J = 4.0, 2.6 Hz) |

| H–C1 (phenyl) | 7.40 | m |

| C2 (oxetane) | 52.3 | - |

| C1 (phenyl) | 137.6 | - |

Infrared (IR) Spectroscopy

IR spectra feature strong absorption bands at 1,064 cm⁻¹ (C–O–C asymmetric stretch) and 725 cm⁻¹ (phenyl ring deformation). The absence of broad O–H stretches (3,400–3,600 cm⁻¹) confirms the absence of hydroxyl impurities.

Mass Spectrometry

Electron ionization (EI) mass spectra display a molecular ion peak at m/z 134 ([M]⁺), with fragmentation patterns including loss of the phenyl group (m/z 91) and subsequent ring cleavage.

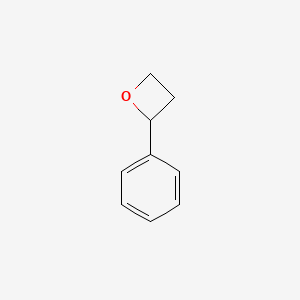

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenyloxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHJOAVOTFFIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Scientific Research Applications

2-Lithiated-2-phenyloxetanes A direct method to access 2-substituted-2-phenyloxetanes involves electrophilic quenching of the corresponding 2-lithiated derivative . 2-Lithiated-2-phenyloxetane, however, is configurationally unstable, and electron-transfer processes are operative in the compound .

Synthesis of 2,2-disubstituted oxetanes 2-Aryloxetanes are used as a starting material for the synthesis of 2,2-disubstituted oxetanes . A flow microreactor system can achieve a mild and sustainable synthesis of 2,2-disubstituted oxetanes .

Ring expansion reactions 2-Phenyloxetane can undergo photochemical ring expansion reactions with aryl diazoesters, which results in the formation of cis-2,2,3-trisubstituted furan heterocycles .

Building blocks Oxetanes can function as building blocks for other molecules. For example, spirocyclic oxetanes allow access to 6-oxa-2-azaspiro[3.4]octane building blocks, which have applications as herbicides or S1P modulating agents .

Enantioselective formation and ring-opening Halohydrin dehalogenase can be used to develop a biocatalytic platform for enantioselective formation and ring-opening of oxetanes. This platform facilitates the synthesis of chiral oxetanes and chiral γ-substituted alcohols .

Medicinal Chemistry and Drug Development

類似化合物との比較

Comparison with Similar Compounds

Oxiranes (Epoxides)

Key Insight : While epoxides exhibit higher reactivity, this compound’s lower ring strain allows controlled functionalization, making it preferable in medicinal chemistry.

2-Phenyltetrahydrofuran (THF Analog)

Key Insight : this compound’s strained ring facilitates photochemical transformations inaccessible to THF analogs.

2-Phenylthietane (Sulfur Analog)

Key Insight : The oxetane’s oxygen atom provides a balance between reactivity and stability, unlike the more labile thietane.

2-Substituted Oxetanes

Key Insight : Substituents at C2 modulate steric and electronic properties, enabling tailored applications in catalysis and materials science.

準備方法

Reaction Mechanism and Conditions

The ylide, generated in situ from trimethylsulfoxonium iodide and KOtBu, undergoes two successive nucleophilic attacks on the carbonyl carbon of the ketone. This results in ring closure and the formation of the oxetane moiety. The reaction is typically conducted under anhydrous conditions, with DMSO serving as both solvent and oxygen source. For this compound synthesis, benzaldehyde or its derivatives may serve as starting materials, though substrate-specific optimization is required.

Yield and Scope

In a representative procedure, 2-methyl-2-phenyloxetane was synthesized in 89% yield. While direct literature examples of this compound are limited, analogous reactions suggest comparable efficiency for monosubstituted variants. The method is highly versatile, accommodating electron-donating and electron-withdrawing substituents on the phenyl ring, with yields ranging from 78% to 95% for derivatives such as 2-(4-chlorophenyl)-2-methyloxetane.

Intramolecular Nucleophilic Substitution

Intramolecular cyclization of haloalcohols provides a direct route to oxetanes. For this compound, 3-chloro-1-phenylpropan-1-ol serves as a key precursor. Treatment with concentrated potassium hydroxide (KOH) at elevated temperatures induces nucleophilic displacement, forming the oxetane ring.

Reaction Parameters

The reaction proceeds via an SN2 mechanism, with the hydroxide ion abstracting a proton from the hydroxyl group, generating an alkoxide that displaces the chloride. Optimal temperatures range from 80°C to 120°C, depending on the substrate’s stability. Solvents such as ethanol or water facilitate the reaction, though prolonged heating may lead to side reactions, including elimination or polymerization.

Limitations and Modifications

While this method avoids specialized reagents, its applicability to this compound is constrained by the availability of appropriately substituted haloalcohols. Furthermore, harsh reaction conditions often result in moderate yields (50–70%) and necessitate rigorous purification. Recent advances have explored microwave-assisted cyclization to reduce reaction times and improve selectivity.

Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition between a carbonyl compound and an alkene offers an alternative route to oxetanes. For this compound, UV irradiation of benzaldehyde and ethylene in the presence of a photosensitizer induces cycloaddition, forming the oxetane ring.

Reaction Dynamics

The reaction proceeds via a singlet or triplet excited state, depending on the sensitizer used. Benzaldehyde’s n→π* transition at 280 nm facilitates diradical formation, which combines with the alkene to yield the oxetane. Typical conditions involve a quartz reactor, mercury lamp irradiation, and inert atmosphere to prevent oxidation.

Challenges and Optimizations

Despite its atom-economical nature, this method suffers from low regioselectivity and competing side reactions, such as polymerization of the alkene. Yields rarely exceed 40%, necessitating chromatographic purification. Recent efforts have focused on visible-light photocatalysis to enhance efficiency, though scalability remains a concern.

Comparative Analysis of Preparation Methods

The following table summarizes the key attributes of each synthesis route:

| Method | Reagents/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, KOtBu, DMSO, rt | 85–95% | High yield, mild conditions | Requires stoichiometric ylide |

| Intramolecular Substitution | 3-Chloro-1-phenylpropan-1-ol, KOH, 100°C | 50–70% | Simple starting materials | Harsh conditions, low regioselectivity |

| Photochemical [2+2] | Benzaldehyde, ethylene, UV light | 30–40% | Atom economy | Low yield, specialized equipment |

Q & A

Q. What frameworks (e.g., FINER, PICOT) are appropriate for designing hypothesis-driven studies on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For pharmacological studies, use PICOT (Population: in vitro models; Intervention: functionalization; Comparison: unmodified oxetane; Outcome: bioactivity; Timeframe: kinetic assays). Avoid overly broad questions (e.g., "study all derivatives") .

Guidance for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。